1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSJWXXEBVFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves multiple steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions of 2-alkynyl thioanisoles, often catalyzed by gold(I)–NHC complexes.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide or halohydrin under basic conditions.
Urea Formation: The final step involves the reaction of the hydroxypropyl-benzo[b]thiophene intermediate with o-tolyl isocyanate to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., gold(I) complexes), and specific temperature and pH conditions.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s benzo[b]thiophene core makes it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and urea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Acrylonitrile Derivatives
Compounds such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] (31) and its analogs exhibit potent anticancer activity (GI₅₀: <10–100 nM) against 60 human cancer cell lines . Unlike the target urea derivative, these acrylonitriles lack the hydroxypropyl-urea backbone but share the benzo[b]thiophene core.
Pyrimidin-2-ol and Pyrimidin-2-thiol Analogs
Synthesized from benzofuran-thiophene hybrids, compounds like 4a-d and 5a-d (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol) demonstrate structural parallels to the target compound . Activity data for these analogs focus on antimicrobial rather than anticancer effects, highlighting functional divergence based on core heterocycles .
Urea Derivatives with Benzoyl or Thiophene Substituents
Compounds such as 7a-d (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) feature urea linked to modified benzo[b]thiophene systems . The tetrahydrobenzo[b]thiophene core in 7a-d reduces aromaticity compared to the target compound, which may influence binding kinetics. Hydrazono and benzoyl groups in 7a-d introduce additional hydrogen-bond donors/acceptors, a property absent in the target molecule .
Key Research Findings and Limitations
Anticancer Potential: While acrylonitrile analogs show nanomolar potency, the target urea derivative’s efficacy remains uncharacterized. Urea groups in related compounds (e.g., 7a-d) are associated with kinase inhibitory activity, suggesting a plausible mechanism .
Synthetic Feasibility : The hydroxypropyl linker in the target compound may complicate synthesis compared to simpler acrylonitrile or pyrimidine analogs .
Structural Insights : Crystallographic data for similar compounds (e.g., refinement via SHELXL ) could guide structural optimization but are unavailable for the target molecule.
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[b]thiophene moiety , a hydroxypropyl group , and a tolyl urea structure . Its IUPAC name is 1-[2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl]-3-(o-tolyl)urea, with the molecular formula .
The primary biological activity of this compound is believed to involve interaction with serotonin receptors, particularly the 5-HT1A receptor . This interaction suggests potential implications in mood regulation and anxiety management, as serotonin receptors are crucial in these biochemical pathways .
Anticancer Properties
Research indicates that compounds similar to 1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea exhibit significant anticancer activity. For instance, derivatives containing the benzo[b]thiophene structure have shown effectiveness against various human cancer cell lines, including breast and liver cancer cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have demonstrated that related benzo[b]thiophene derivatives possess antibacterial, antifungal, and antiprotozoal activities, indicating a broad spectrum of efficacy against different pathogens.
Case Studies
- Antiproliferative Activity : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines. For example, certain derivatives were tested against human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, revealing moderate to high antiproliferative effects .
- Serotonin Receptor Binding : Docking studies have confirmed that compounds with similar structures bind effectively to the 5-HT1A serotonin receptor, suggesting their potential as therapeutic agents for mood disorders .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea?
- Methodology :
- Use a stepwise condensation approach: First, couple the benzo[b]thiophen-2-yl moiety with a hydroxypropyl intermediate via nucleophilic substitution. Then, introduce the o-tolylurea group through carbodiimide-mediated coupling (e.g., EDC/HOBt) to minimize side reactions .
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via -NMR (e.g., δ 7.8–7.2 ppm for benzo[b]thiophene protons) and LC-MS (expected [M+H] ~385.4 Da) .
Q. How can structural confirmation of this compound be achieved with limited analytical data?
- Methodology :
- Perform single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally analogous ureas (e.g., 1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea with R-factor = 0.035) .
- Supplement with -NMR to verify carbonyl (C=O, ~155 ppm) and aromatic carbons, and FT-IR for urea N-H stretches (~3300 cm) .
Advanced Research Questions
Q. What experimental designs are critical for assessing the compound’s solubility and bioavailability in preclinical studies?
- Methodology :
- Use shake-flask method (pH 7.4 PBS) to measure aqueous solubility. If low (<10 µg/mL), employ co-solvency (e.g., DMSO/PEG 400) or cyclodextrin complexation .
- Evaluate permeability via parallel artificial membrane permeability assay (PAMPA) with log P values compared to reference compounds (e.g., triclosan, log P ~4.8) .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodology :
- Conduct forced degradation studies (0.1 M HCl/NaOH, 40°C) with HPLC monitoring (C18 column, acetonitrile/water gradient). Identify degradation products via HRMS (e.g., hydrolysis of urea to amine intermediates) .
- Compare results with computational predictions (e.g., pKa calculations using ACD/Labs or SPARC) to validate lab findings .
Q. What approaches are recommended for identifying the compound’s biological targets?
- Methodology :
- Use affinity chromatography with immobilized compound to capture binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS identification .
- Perform molecular docking (AutoDock Vina) against receptors with known urea-binding pockets (e.g., sulfonylurea receptors) to prioritize in vitro assays .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in reported cytotoxicity data across cell lines?
- Methodology :
- Standardize assays using multiple cell lines (e.g., HEK293, HepG2) with ATP-based viability tests (CellTiter-Glo) and normalize to protein content.
- Investigate off-target effects via kinome profiling (e.g., Eurofins KinaseProfiler) to identify kinase inhibition patterns .
Q. What mechanistic studies are needed to clarify its mode of action in enzyme inhibition?
- Methodology :
- Perform enzyme kinetics (e.g., Michaelis-Menten plots) with recombinant enzymes (e.g., cytochrome P450 isoforms) to determine inhibition constants (K) .
- Use isotopic labeling (-urea moiety) to track metabolic pathways in hepatocyte models .
Environmental and Safety Considerations
Q. How to evaluate the compound’s environmental persistence and ecotoxicity?
- Methodology :
- Follow OECD Guideline 301 for ready biodegradability testing (28-day closed bottle test).
- Conduct acute toxicity assays (e.g., Daphnia magna LC) and compare with structurally similar benzotriazoles (e.g., UV-328, LC ~2.5 mg/L) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
